molecular formula C17H16N2O3 B11457434 3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Cat. No.: B11457434
M. Wt: 296.32 g/mol
InChI Key: RHTITGVOEOXIQJ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyacetophenone with 4-methoxybenzaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate under reflux conditions to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of 3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid

    Reduction: Formation of 3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-methanol

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

3-(2-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The pyrazole ring can also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
  • 3-(2-Hydroxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde
  • 3-(2-Hydroxyphenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde

Uniqueness

The presence of the methoxy group in 3-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazole-2-carbaldehyde

InChI

InChI=1S/C17H16N2O3/c1-22-13-8-6-12(7-9-13)16-10-15(18-19(16)11-20)14-4-2-3-5-17(14)21/h2-9,11,16,21H,10H2,1H3

InChI Key

RHTITGVOEOXIQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C=O)C3=CC=CC=C3O

Origin of Product

United States

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